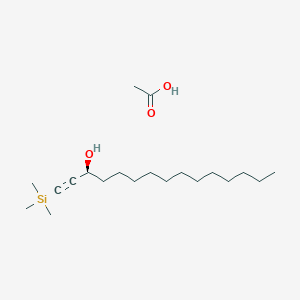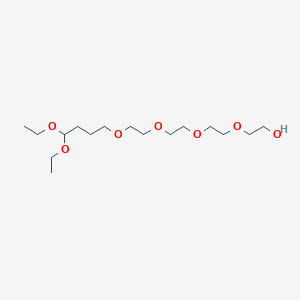
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL is a chemical compound with the molecular formula C16H34O7 It is a member of the polyether family, characterized by multiple ether linkages in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL typically involves the reaction of ethylene oxide with a suitable alcohol under controlled conditions. The process may include multiple steps of ethoxylation, where ethylene oxide is added to the alcohol in the presence of a catalyst, such as potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous processes involving large-scale reactors. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Applications De Recherche Scientifique
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex polyether structures.
Biology: The compound is employed in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the production of lubricants, detergents, and other industrial products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and solubility of other compounds, making it useful in various applications. The compound’s ability to form hydrogen bonds and interact with hydrophobic and hydrophilic regions of molecules is key to its functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: Similar in structure but lacks the ethoxy group at the 16th position.
Pentaethylene glycol monobutyl ether: Another polyether compound with similar properties but different chain length and substituents.
Uniqueness
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL is unique due to its specific arrangement of ether linkages and the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
672305-33-8 |
|---|---|
Formule moléculaire |
C16H34O7 |
Poids moléculaire |
338.44 g/mol |
Nom IUPAC |
2-[2-[2-[2-(4,4-diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O7/c1-3-22-16(23-4-2)6-5-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h16-17H,3-15H2,1-2H3 |
Clé InChI |
ZOKHMQUCMHUJMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCOCCOCCOCCOCCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


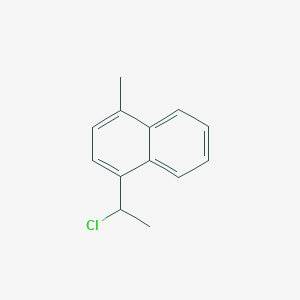
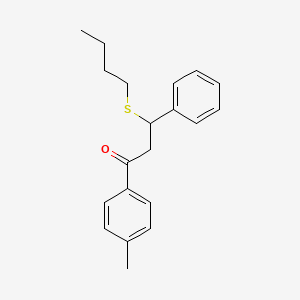


![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
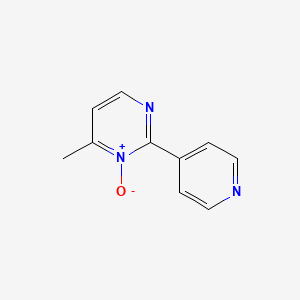
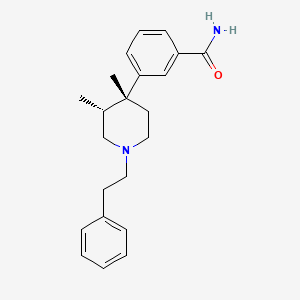
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
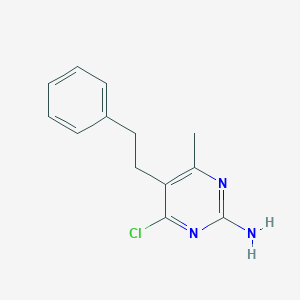
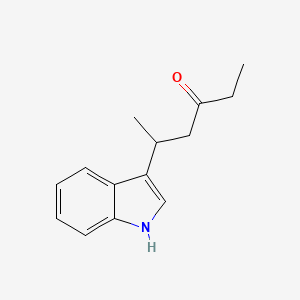
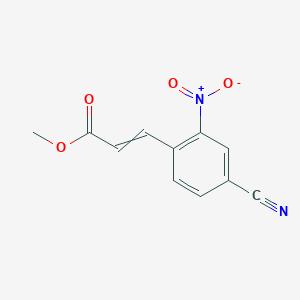
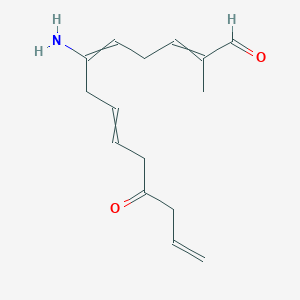
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
